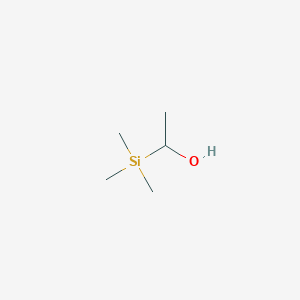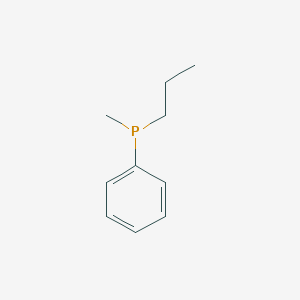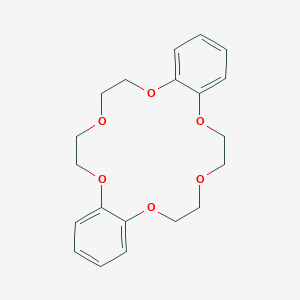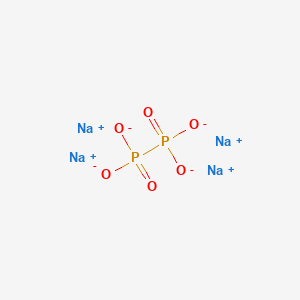
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the aziridinyl groups .
Chemical Reactions Analysis
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aziridinyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their function, leading to antimicrobial or antitumor effects. The aziridinyl groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants.
2,4,6-Triallyloxy-1,3,5-triazine: Employed in polymer cross-linking applications. The uniqueness of this compound lies in its aziridinyl substituents, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
13009-91-1 |
|---|---|
Molecular Formula |
C12H18N6 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2,4,6-tris(2-methylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18N6/c1-7-4-16(7)10-13-11(17-5-8(17)2)15-12(14-10)18-6-9(18)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
IRIIKYVSZMJVNX-UHFFFAOYSA-N |
SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
Canonical SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
| 20662-49-1 20708-31-0 13009-91-1 |
|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)

